molecular formula C9H12N2O B2379896 3-Cyclobutoxy-6-methylpyridazine CAS No. 2202325-55-9

3-Cyclobutoxy-6-methylpyridazine

Cat. No. B2379896
CAS RN: 2202325-55-9
M. Wt: 164.208
InChI Key: GTOYVFIKPAZHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 3-Cyclobutoxy-6-methylpyridazine is C9H12N2O. The compound has a molecular weight of 164.21 g/mol.


Chemical Reactions Analysis

3-Cyclobutoxy-6-methylpyridazine is a part of the histamine H3 receptor ligands with a 3-cyclobutoxy motif . This particular rigidification leads to a significant increase in H3R affinity compared to the non-constrained counterpart .


Physical And Chemical Properties Analysis

The compound has a melting point of 67-69°C, and a boiling point of 243-244°C. It is highly soluble in polar solvents such as water, methanol, and ethanol, but insoluble in non-polar solvents such as hexane and chloroform.

Future Directions

The constrained 3-cyclobutoxy linker emerges as a novel, versatile, and attractive motif for H3R ligands . Antagonists/inverse agonists for the histamine H3 receptor (H3R) are subject to intensive research . Many chemical classes contain a 3-propoxy linker to connect an aromatic moiety and a basic amine . This particular rigidification leads to a significant increase in H3R affinity compared to the non-constrained counterpart .

properties

IUPAC Name

3-cyclobutyloxy-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-5-6-9(11-10-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOYVFIKPAZHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutoxy-6-methylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.